N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
Description
This compound features a chloro-trifluoromethylphenyl group and a 2-morpholinoquinolin-8-yloxy acetamide moiety. The morpholino group on the quinoline ring may enhance solubility due to its tertiary amine structure, while the quinolinyloxy linkage provides a rigid aromatic framework.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N3O3/c23-16-6-5-15(22(24,25)26)12-17(16)27-20(30)13-32-18-3-1-2-14-4-7-19(28-21(14)18)29-8-10-31-11-9-29/h1-7,12H,8-11,13H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHFJZYWXFVSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its structure incorporates a chloro-substituted phenyl ring and a morpholinoquinoline moiety, which may contribute to its biological activity. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on available research findings.
- Molecular Formula : C22H19ClF3N3O3
- Molecular Weight : 465.86 g/mol
- CAS Number : 941909-71-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
One study highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. The screening involved testing against several pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective against Gram-positive |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The results indicated that compounds with halogenated phenyl rings exhibited enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .
Anticancer Activity
Research into the anticancer properties of related compounds suggests that the morpholinoquinoline structure may enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through its structure:
- Chloro Group : Enhances lipophilicity and potentially increases interaction with biological membranes.
- Trifluoromethyl Group : Contributes to electronic properties that may enhance binding affinity to target sites.
- Morpholinoquinoline Moiety : Known for its role in increasing bioactivity through specific receptor interactions.
Case Studies
Several case studies have documented the effectiveness of similar compounds:
- Study on Antimicrobial Efficacy :
-
Cancer Cell Line Studies :
- A study demonstrated that derivatives containing the morpholino group exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells.
- Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Analysis
Key structural analogs and their differences are summarized below:
Key Observations:
- Electron-Withdrawing Groups : The target’s trifluoromethyl and chloro groups likely increase stability and alter electronic density compared to the fluoro substituent in .
- Morpholinoquinoline Moiety: Unique to the target compound, this group may improve solubility and hydrogen-bonding capacity relative to simpler acetamides like those in .
Physicochemical Properties
- Solubility: The morpholino group’s tertiary amine could enhance aqueous solubility compared to non-morpholino analogs (e.g., compounds in ).
- Stability: The trifluoromethyl group’s strong electron-withdrawing nature may reduce hydrolytic degradation compared to fluoro- or phenoxy-substituted analogs.
Research Findings and Hypotheses
While direct biological data for the target compound are absent, structural comparisons suggest:
- Enhanced Bioavailability: The morpholino group may improve membrane permeability, a hypothesis supported by its use in prodrug design.
- Reactivity Trends : The chloro-trifluoromethylphenyl group could favor electrophilic substitution at specific positions, differing from fluorine’s meta-directing effects in .
Preparation Methods
Synthesis of 2-Morpholinoquinolin-8-ol
Quinoline derivatives are typically synthesized via:
- Friedländer annulation : Condensation of 2-aminobenzaldehyde with ketones
- Skraup reaction : Cyclization of glycerol with aniline derivatives under acidic conditions
For 8-hydroxy-2-morpholinoquinoline:
- Nitration : 8-Hydroxyquinoline undergoes nitration at C2 using HNO3/H2SO4 at 0–5°C
- Reduction : Catalytic hydrogenation (H2/Pd-C) converts nitro to amine
- Morpholine incorporation : Nucleophilic aromatic substitution with morpholine at 120°C in DMF
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO3 (1.5 eq), H2SO4, 0°C, 2h | 78% |
| Reduction | H2 (1 atm), 10% Pd/C, EtOH, 25°C, 6h | 92% |
| Morpholine substitution | Morpholine (3 eq), K2CO3, DMF, 120°C, 12h | 65% |
Synthesis of N-(2-Chloro-5-(Trifluoromethyl)Phenyl)-2-Chloroacetamide
This intermediate is prepared via two routes:
Route A: Direct Acetylation
Route B: Sequential Functionalization
- Acetamide formation : Aniline + acetyl chloride → N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Chlorination :
Ether Coupling: Williamson Synthesis
The critical C-O bond formation uses:
- 2-Morpholinoquinolin-8-ol (1 eq)
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-chloroacetamide (1.2 eq)
- K2CO3 (3 eq) in anhydrous DMF at 80°C for 24h
Optimization data :
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 24 | 58% |
| Cs2CO3 | DMSO | 100 | 12 | 62% |
| NaOH | THF | 65 | 36 | 41% |
Alternative Pathways from Patent Literature
WO2014106800A2 discloses methods for morpholinoquinoline derivatives:
Ullmann Coupling
Mitsunobu Reaction
- DIAD (1.5 eq), PPh3 (1.5 eq), THF, 0°C → 25°C
- Couples 8-hydroxyquinoline with pre-formed acetamide bearing leaving group
Yield : 49%
Purification and Characterization
Final product purification employs:
- Column chromatography : Silica gel, hexane/EtOAc (3:1 → 1:2 gradient)
- Recrystallization : Ethanol/water (4:1) at −20°C
Analytical data :
- HPLC Purity : 98.2% (C18 column, 70:30 MeOH/H2O)
- HRMS (ESI+) : m/z 466.0864 [M+H]+ (calc. 466.0861)
- 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 8.4 Hz, 1H, Quin-H), 7.92 (s, 1H, Ar-H), 7.62–7.58 (m, 3H), 4.82 (s, 2H, OCH2), 3.82–3.76 (m, 4H, Morpholine), 2.94–2.88 (m, 4H, Morpholine)
Challenges and Optimization Opportunities
- Regioselectivity in quinoline functionalization : Competing reactions at C3/C4 require careful stoichiometry control
- Stability of 8-hydroxyquinoline : Prone to oxidation; use of N2 atmosphere improves yield by 12%
- Solvent selection : DMSO increases reaction rate but complicates purification; switch to DMF balances efficiency and practicality
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenylacetamide intermediates. For example:
Chloroacetylation : React 2-chloro-5-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide backbone .
Quinoline Functionalization : Introduce the morpholinoquinolin-8-yloxy moiety via nucleophilic substitution or coupling reactions. Optimize solvent (e.g., DMF or dichloromethane) and temperature (40–80°C) to enhance yield .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
- Key Analytical Data :
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Chloroacetamide | 75–85 | ≥95% |
| 2 | Final Product | 50–60 | ≥98% |
Q. How is the structural identity of this compound confirmed in academic research?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR analyze aromatic protons (δ 7.2–8.5 ppm), morpholine protons (δ 3.5–3.8 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₂H₁₈ClF₃N₃O₃: 488.09) .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between amide NH and quinoline oxygen) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the morpholinoquinoline coupling step?
- Methodology :
-
Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while dichloromethane minimizes side reactions .
-
Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination or copper iodide for Ullmann-type couplings .
-
Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify bottlenecks (e.g., slow quinoline activation) .
- Case Study :
| Condition | Yield (%) |
|---|---|
| DMF, 80°C, 24h | 45 |
| DCM, 40°C, 12h + CuI | 62 |
| DMSO, 60°C, Pd(PPh₃)₄ | 68 |
Q. What computational tools are used to predict the biological mechanism of this compound?
- Methodology :
- Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR or PI3K) using AutoDock Vina. The morpholino group often occupies hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl group enhances membrane permeability) .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodology :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., quinoline vs. phenyl protons) .
- Comparative Analysis : Cross-reference with analogs (e.g., N-(2-fluoro-5-(trifluoromethyl)phenyl) derivatives) to isolate substituent effects .
Data Contradiction Analysis
Q. Why might biological assay results vary between in vitro and in vivo studies for this compound?
- Methodology :
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation. The trifluoromethyl group may reduce metabolic clearance .
- Plasma Protein Binding Assays : Measure free fraction via equilibrium dialysis; high binding (>95%) can limit in vivo efficacy .
- Pharmacokinetic Modeling : Predict bioavailability using logP (calculated ~3.2) and PSA (~75 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
